1-Benzylpiperidine-2,4-dione

Descripción

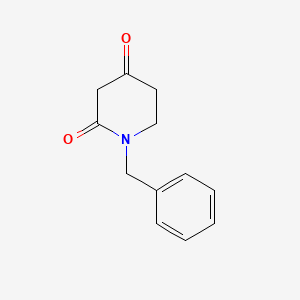

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzylpiperidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-11-6-7-13(12(15)8-11)9-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJOMPWHYVHSNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626190 | |

| Record name | 1-Benzylpiperidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70571-31-2 | |

| Record name | 1-Benzylpiperidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpiperidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1 Benzylpiperidine 2,4 Dione

Established Synthesis Routes

The formation of the 1-benzylpiperidine-2,4-dione ring system can be approached through several strategic disconnections, leading to a variety of established synthetic routes. These methods offer flexibility in terms of starting materials and reaction conditions, allowing for the preparation of the target compound and its derivatives.

Cyclization Reactions from Precursors

The most common and efficient method for constructing the piperidine-2,4-dione core is through intramolecular cyclization reactions of acyclic precursors. The Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester, stands out as a key strategy. google.com In the context of this compound synthesis, this involves the cyclization of an N-benzyl substituted diester.

A typical precursor for this reaction is a diester derived from benzylamine (B48309) and two equivalents of an appropriate acrylate or a related Michael acceptor. The general approach involves the initial formation of N-benzyl-N,N-bis(alkoxycarbonylethyl)amine. This intermediate, upon treatment with a strong base such as sodium ethoxide or sodium hydride, undergoes an intramolecular condensation to form a β-keto ester intermediate. Subsequent hydrolysis and decarboxylation of this intermediate would lead to the desired this compound. While this route is primarily utilized for the synthesis of 1-benzyl-4-piperidone through a subsequent decarboxylation step, modification of the reaction sequence and precursors can lead to the dione (B5365651). chemicalbook.com

| Reaction | Reagents and Conditions | Product | Yield (%) |

| Dieckmann Condensation | N-benzyl-N,N-bis(methoxycarbonylethyl)amine, Sodium Methoxide (B1231860), Toluene, Reflux | 1-Benzyl-3-methoxycarbonyl-4-piperidone | Not specified |

| Hydrolysis & Decarboxylation | 1-Benzyl-3-methoxycarbonyl-4-piperidone, Acid or Base, Heat | 1-Benzyl-4-piperidone | 78.4 chemicalbook.com |

This table illustrates the common Dieckmann condensation route to a precursor of the target compound.

Functionalization of Piperidine (B6355638) Derivatives

An alternative strategy involves the introduction of the second carbonyl group onto a pre-formed 1-benzylpiperidine ring. This approach often starts with a more readily available piperidine derivative, such as 1-benzyl-4-piperidone. The introduction of the carbonyl group at the C-2 position can be achieved through various oxidation methods.

One potential pathway is the α-oxidation of the ketone. This can be a challenging transformation, often requiring specific reagents to achieve the desired regioselectivity. Methods involving the formation of an enolate or enamine followed by oxidation with reagents like m-chloroperoxybenzoic acid (m-CPBA) or selenium dioxide have been explored for similar systems. Another approach could involve the bromination of the C-3 position followed by nucleophilic substitution with a hydroxide or alkoxide and subsequent oxidation.

Precursor Chemistry and Conversions

Synthesis from 1-Benzyl-4-piperidine Carbinols via Oxidation

1-Benzyl-4-piperidine carbinols (1-benzyl-4-(hydroxymethyl)piperidines) can serve as precursors, although their conversion to the 2,4-dione is not a direct or commonly reported pathway. The oxidation of the primary alcohol to an aldehyde or carboxylic acid at the C-4 position is a standard transformation. However, to form the 2,4-dione, subsequent oxidation at the C-2 position of the piperidine ring would be necessary. A more plausible, albeit multi-step, route could involve the oxidation of a 1-benzyl-4-hydroxy-2-piperidone intermediate. The initial synthesis of 1-benzyl-4-piperidinol is well-established and can be achieved by the reduction of 1-benzyl-4-piperidone. chemicalbook.com

| Precursor | Oxidizing Agent | Potential Intermediate |

| 1-Benzyl-4-piperidinol | Various (e.g., PCC, Swern) | 1-Benzyl-4-piperidone |

This table shows the oxidation of a precursor to a key intermediate.

Derivatization of Piperidones and Related Compounds

The most practical and widely documented precursor for the synthesis of molecules with a 1-benzylpiperidine core is 1-benzyl-4-piperidone. chemicalbook.comdtic.milguidechem.com Its synthesis is efficiently achieved through the Michael addition of benzylamine to two equivalents of methyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation. chemicalbook.com

Reactions Involving Enolizable β-Oxo Amides

The synthesis of the piperidine-2,4-dione core structure often relies on the cyclization of acyclic precursors. A key strategic approach involves the intramolecular condensation of an enolizable β-oxo amide. In this pathway, a linear N-benzyl substituted amide possessing a β-keto functionality can undergo a base-catalyzed intramolecular cyclization, such as a Dieckmann condensation or related cyclization.

The general mechanism proceeds as follows:

A suitable base abstracts an acidic α-proton from the carbon atom situated between the two carbonyl groups of the β-dicarbonyl moiety or from the α-position to the ester/acid group.

The resulting enolate attacks the amide carbonyl carbon intramolecularly.

This cyclization forms a tetrahedral intermediate, which then collapses to expel a leaving group (e.g., an alkoxide if the precursor is an ester), yielding the cyclic this compound.

The presence of the enolizable protons is crucial for the formation of the nucleophilic enolate required for the ring-closing step. The specific precursors for this compound would be N-benzyl derivatives of 5-amino-4-oxopentanoic acid or related esters.

Catalytic Strategies in this compound Synthesis

Catalysis offers efficient and selective routes to piperidine derivatives. Both transition metal and organic catalysts play significant roles in the synthesis of the core piperidine scaffold, which can then be functionalized to yield this compound.

Transition Metal Catalysis (e.g., Pd(OH)₂, LiAlH₄, NaBH₄ in related syntheses)

Transition metals are pivotal in the synthesis of saturated nitrogen heterocycles like piperidines, often through hydrogenation or reductive amination pathways. While not always used in the final ring-forming step for a dione, they are essential for preparing the saturated piperidine core from unsaturated precursors.

Palladium Hydroxide (Pd(OH)₂) : Often used as Pearlman's catalyst, Pd(OH)₂ is highly effective for hydrogenation and N-debenzylation reactions. researchgate.net In the context of this compound synthesis, it could be employed in a multi-step sequence. For instance, a related N-benzyl protected compound could undergo hydrogenation to saturate a double bond within the ring or to remove other protecting groups. A mixture of Pd/C and Pd(OH)₂ has been noted for its high reactivity in N-debenzylation processes, affording free amines in short reaction times. researchgate.net

Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) : These are powerful reducing agents used to convert carbonyls to alcohols or amides to amines. lumenlearning.com In the synthesis of piperidine scaffolds, they are typically used to reduce pyridine or pyridinone precursors. LiAlH₄ is a very strong reducing agent capable of reducing esters and carboxylic acids, while NaBH₄ is milder and typically reduces ketones and aldehydes. lumenlearning.comyoutube.com For example, a 1-benzylpyridinium salt could be reduced to a 1-benzylpiperidine. The subsequent oxidation of the piperidine ring at positions 2 and 4 would be required to form the target dione.

Table 1: Application of Transition Metal Catalysts and Hydride Reagents in Piperidine Synthesis

| Reagent/Catalyst | Substrate Type | Transformation | Relevance to this compound |

|---|---|---|---|

| Pd(OH)₂ | N-benzylated heterocycles | N-debenzylation | Used in synthetic routes involving benzyl (B1604629) protecting groups. researchgate.net |

| LiAlH₄ | Pyridinium salts, Amides, Esters | Reduction to saturated amines/alcohols | Synthesis of the core piperidine ring from various precursors. lumenlearning.com |

| NaBH₄ | Pyridinium salts, Ketones, Aldehydes | Reduction to saturated amines/alcohols | Milder alternative for creating the piperidine ring. lumenlearning.com |

This table is interactive and can be sorted by column.

Organic Catalysis in Piperidine Derivative Synthesis

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of complex molecules, including piperidine derivatives. acs.org These reactions often proceed through domino or cascade sequences, allowing for the rapid construction of molecular complexity. acs.orgucd.ie For instance, a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol can synthesize polysubstituted piperidines from aldehydes and nitroolefins, creating four contiguous stereocenters in one step with high enantioselectivity. acs.org Proline has also been used as a cheap and effective organocatalyst for the asymmetric introduction of six-membered heterocycles into ketones. acs.org Such strategies could be adapted to construct a highly substituted 1-benzylpiperidine ring prior to oxidation to the 2,4-dione.

Reaction Mechanisms and Pathways

The reactivity of this compound is dictated by its functional groups: a tertiary amine, a benzylic C-H bond, and the β-dicarbonyl system.

Oxidation Reactions and N-Oxide Formation

The oxidation of N-benzyl substituted tertiary amines can occur at several positions. Strong oxidizing agents like ruthenium tetroxide (RuO₄) can attack the endocyclic and exocyclic (benzylic) N-α-C-H bonds. researchgate.netresearchgate.net This typically leads to the formation of iminium cation intermediates. researchgate.netresearchgate.net Subsequent reaction with water or other nucleophiles can lead to ring opening or the formation of various oxygenated derivatives, such as lactams or even benzaldehyde from the cleavage of the benzyl group. researchgate.netresearchgate.net

Alternatively, oxidation can occur directly at the nitrogen atom to form an N-oxide. This transformation is typically achieved using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of N-oxides is a common metabolic pathway and a well-established synthetic transformation.

Hydrolysis Under Acidic or Basic Conditions

The piperidine-2,4-dione structure contains an amide bond within the ring, which is susceptible to hydrolysis under both acidic and basic conditions.

Acidic Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. A water molecule can then attack this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine result in the cleavage of the C-N bond, opening the piperidine ring to form an amino acid derivative, specifically N-benzyl-5-amino-4-oxopentanoic acid.

Basic Hydrolysis : Under basic conditions, a hydroxide ion directly attacks the amide carbonyl carbon. This forms a tetrahedral intermediate which can then collapse, cleaving the amide bond to yield a carboxylate and an amine after workup. This process is generally slower than ester hydrolysis but can be driven to completion with heat or strong base. The β-dicarbonyl nature of the compound can also lead to other reactions, such as retro-Dieckmann type cleavage, under strong basic conditions.

Condensation Reactions with Nucleophiles

The this compound structure contains an active methylene group positioned between two carbonyl functionalities, making it a candidate for condensation reactions with various nucleophiles. A prominent example of such a transformation is the Knoevenagel condensation, which involves the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product wikipedia.org.

While specific studies on this compound are not extensively detailed in the reviewed literature, the reactivity of analogous dione structures provides significant insight. For instance, compounds like 1,4-diacetylpiperazine-2,5-dione undergo condensation with aromatic aldehydes semanticscholar.orguit.no. These reactions are typically catalyzed by a weak base, such as an amine. Piperidine itself is often employed as a catalyst for Knoevenagel condensations researchgate.nettue.nlyoutube.com. The reaction mechanism generally involves the deprotonation of the active methylene group by the amine catalyst to form an enolate, which then acts as the nucleophile, attacking the aldehyde or ketone youtube.com.

For this compound, a similar reaction pathway is plausible. The C3 methylene protons are acidic due to the electron-withdrawing effects of the adjacent C2 and C4 carbonyl groups. In the presence of a base and an electrophile like an aldehyde, a condensation reaction would be expected to occur at this C3 position, leading to the formation of 3-substituted derivatives.

Radical-Mediated Cyclization

Radical-mediated cyclization represents a powerful strategy for the construction of piperidine rings, including precursors to this compound. This methodology often involves the cyclization of acyclic precursors containing a radical and a tethered alkene or alkyne.

A notable approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to form 2,4-disubstituted piperidines nih.govorganic-chemistry.org. The choice of radical initiator and reducing agent can significantly influence the diastereoselectivity of the reaction. For example, cyclization using tributyltin hydride typically yields trans piperidines with moderate diastereomeric ratios. In contrast, the use of tris(trimethylsilyl)silane (TTMSS) can dramatically enhance the diastereoselectivity, affording the trans product in ratios of up to 99:1 nih.govorganic-chemistry.org. This improvement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer nih.gov. The slower trapping of the piperidine radical by TTMSS compared to tributyltin hydride allows for this rearrangement cascade to occur, thereby enriching the more stable trans isomer organic-chemistry.org.

Table 1: Effect of Reducing Agent on Diastereoselectivity in Radical Cyclization

| Precursor Substituent (R) | Reducing Agent | Diastereomeric Ratio (trans:cis) | Yield (%) |

|---|---|---|---|

| Me | Tributyltin Hydride | 3:1 | - |

| s-Bu | Tributyltin Hydride | 6:1 | - |

| Me | Tris(trimethylsilyl)silane | 73:27 | 90 |

| s-Bu | Tris(trimethylsilyl)silane | >99:1 | 60 |

Data compiled from research on the synthesis of 2,4-disubstituted piperidines via radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.govresearchgate.net

Hydrogenation/Reduction Pathways

Hydrogenation and reduction are fundamental pathways for modifying the piperidine core, including the transformation of the dione functionalities in this compound. Catalytic hydrogenation is a primary method for the synthesis of the saturated piperidine ring from pyridine precursors nih.gov.

The carbonyl groups of the piperidine-2,4-dione ring are susceptible to reduction. Stereoselective reduction of the C4-carbonyl group can lead to the formation of 4-hydroxypiperidin-2-ones. For example, the reduction of N-substituted 6-substituted piperidine-2,4-diones with sodium borohydride (NaBH₄) in a mixture of dichloromethane and acetic acid has been shown to produce the corresponding cis-4-hydroxy-2-piperidinone derivatives with good yield and high stereoselectivity researchgate.net. The cis configuration is typically favored in these reductions researchgate.net.

Table 2: Stereoselective Reduction of Piperidine-2,4-dione Derivatives

| Substrate | Reducing Agent | Product | Diastereomeric Excess (de) |

|---|---|---|---|

| Chiral Tetramic Acids (related structures) | NaBH₄ in CH₂Cl₂/AcOH | cis-4-hydroxy δ-lactams | 68-98% |

| 6-substituted 2,4-dioxo-1-piperidines | NaBH₄ in CH₂Cl₂/AcOH | cis-4-hydroxy isomer (major) | Lower |

Data based on studies of related piperidine-2,4-dione systems. researchgate.net

Advanced Synthetic Considerations

Stereoselective Synthesis of Piperidine Derivatives

The development of stereoselective synthetic methods is crucial for accessing specific isomers of piperidine derivatives, which often exhibit distinct biological activities. Both diastereoselective and enantioselective strategies have been developed for the synthesis of substituted piperidines.

As mentioned in section 2.4.4, radical cyclization can be rendered highly diastereoselective by the appropriate choice of reagents nih.govorganic-chemistry.org. Furthermore, enantioselective synthesis of piperidine-2,4-diones can be achieved through methods like the regioselective Dieckmann cyclization employing a chiral auxiliary, such as Davies' α-methylbenzylamine auxiliary, to afford enantiomerically enriched 6-substituted piperidine-2,4-diones researchgate.net.

Another approach involves the asymmetric synthesis of all four stereoisomers of 4-hydroxypipecolic acid starting from δ-amino β-keto esters. A key step in this synthesis is the stereoselective reduction of a β-phenylpiperidine-2,4-dione intermediate researchgate.net. The synthesis of piperidine derivatives can also start from chiral precursors like L-glutamic acid, allowing for the controlled introduction of stereocenters google.com.

Chemo- and Regioselectivity in Reactions

Chemo- and regioselectivity are critical considerations in the synthesis and functionalization of polysubstituted piperidines like this compound. The presence of multiple reactive sites necessitates precise control over reaction conditions to achieve the desired outcome.

A flexible and regioselective route to piperidine-2,4-diones with various substitution patterns (at the 1-, 2-, 5-, and 6-positions) is provided by the Dieckmann cyclization researchgate.net. This intramolecular condensation of a dicarbonyl compound allows for the regioselective formation of the piperidine-2,4-dione ring. For instance, the synthesis of 6-arylpiperidine-2,4-diones can be achieved in five steps from β-aryl-β-amino acids, where the key transformation is an acylation of Meldrum's acid followed by cyclization researchgate.net.

Furthermore, radical-catalyzed (4+2) cycloaddition reactions have been developed for the regio- and diastereoselective synthesis of polysubstituted piperidines, providing access to substitution patterns that are not easily achievable through other methods nih.gov. These advanced methodologies underscore the importance of controlling selectivity in the synthesis of complex piperidine structures.

Theoretical and Computational Studies on 1 Benzylpiperidine 2,4 Dione and Analogs

Molecular Dynamics Simulations

Conformational Stability and Dynamics

The N-benzylpiperidine framework, a key structural feature of 1-benzylpiperidine-2,4-dione, is recognized for its significant structural flexibility and three-dimensional nature. This inherent flexibility is a crucial aspect in computational studies, as it allows the molecule to adopt various conformations, which can influence its interaction with biological targets. Medicinal chemists frequently leverage the N-benzylpiperidine motif as a versatile scaffold to modulate both the efficacy and physicochemical properties of drug candidates. nih.gov

Computational investigations into analogs, such as N-benzyl-4,4,-disubstituted piperidines, have highlighted the importance of specific conformations for biological activity. Molecular docking studies on these analogs have identified distinct binding poses within protein active sites. For instance, in studies related to influenza hemagglutinin, a direct π-stacking interaction between the N-benzylpiperidine moiety and specific amino acid residues of the fusion peptide was identified as a critical interaction for ligand binding. ub.edu This is further stabilized by a salt bridge involving the protonated piperidine (B6355638) nitrogen. ub.edu Such computational models provide a structural rationale for the observed structure-activity relationships. ub.edu

Molecular dynamic simulations on piperidine-based compounds have further elucidated the stability of ligand-protein complexes. These simulations reveal the crucial amino acid residues that interact with the ligand, providing insights into the dynamic nature of these interactions over time. nih.govrsc.org For example, in the context of sigma-1 (S1R) receptor ligands, docking analyses and molecular dynamics have shown that benzylpiperidine derivatives can anchor within the binding site through salt bridges and hydrogen bonds with key residues like Glu172 and Asp126. nih.gov

Interaction Profiles with Biological Targets

Computational studies, particularly molecular docking, have been instrumental in elucidating the interaction profiles of 1-benzylpiperidine derivatives with a range of biological targets. These studies predict the binding modes and affinities of ligands, offering insights that guide the design of more potent and selective molecules.

Enzyme Inhibition: Derivatives of 1-benzylpiperidine have been investigated as inhibitors of various enzymes. For instance, in the context of Alzheimer's disease, these compounds have been evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). uj.edu.plnih.gov Molecular modeling of these inhibitors within the AChE active site has revealed key interactions that contribute to their inhibitory potency. mdpi.com Similarly, benzylpiperidine and benzylpiperazine-based compounds have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in various physiological processes. unisi.it Molecular modeling studies for these inhibitors have predicted their binding mode within the MAGL active site. unisi.it

Receptor Binding: The N-benzylpiperidine scaffold is a common feature in ligands designed for various receptors. Computational studies have been employed to understand their binding to targets such as the sigma-1 (S1R) receptor. nih.govrsc.org Docking studies of benzylpiperidine derivatives into the S1R crystal structure have shown that the piperidine nitrogen can form a salt bridge with key acidic residues like Glu172, a crucial interaction for anchoring the ligand in the binding pocket. nih.gov These computational analyses are often complemented by in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to predict the pharmacokinetic and safety profiles of the compounds. nih.gov

Viral Protein Inhibition: N-benzylpiperidine derivatives have also been identified as inhibitors of viral proteins. For example, a class of N-benzyl-4,4,-disubstituted piperidines has been shown to inhibit the influenza A virus hemagglutinin (HA)-mediated membrane fusion process. ub.edu Computational studies identified a novel binding site at the bottom of the HA2 stem, near the fusion peptide. The predicted interactions included a π-stacking interaction between the N-benzylpiperidine moiety and a phenylalanine residue (F9HA2), and a salt bridge between the protonated piperidine nitrogen and a glutamic acid residue (E120HA2). ub.edu

Spectroscopic Characterization and Correlative Theoretical Studies

NMR Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound and its analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-benzylpiperidine derivatives typically shows characteristic signals for the protons of the benzyl (B1604629) group and the piperidine ring. The aromatic protons of the benzyl group usually appear as a multiplet in the range of δ 7.2-7.4 ppm. The methylene protons of the benzyl group (Ar-CH₂-N) typically resonate as a singlet at around δ 3.5 ppm. The protons on the piperidine ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons, with chemical shifts generally appearing in the δ 1.5-3.5 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 1-benzylpiperidine derivatives, the aromatic carbons of the benzyl group typically appear in the region of δ 127-140 ppm. The benzylic methylene carbon (Ar-CH₂-N) is usually observed around δ 63 ppm. The carbons of the piperidine ring resonate in the aliphatic region, typically between δ 24-55 ppm. In the case of this compound, the carbonyl carbons (C=O) at positions 2 and 4 would be expected to have characteristic chemical shifts in the downfield region of the spectrum, typically above δ 160 ppm.

Interactive Data Table: Representative NMR Data for 1-Benzylpiperidine Analogs

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-Benzylpiperidine | DMSO | 7.61-7.58 (m, 3H), 7.50-7.44 (m, 4H), 3.77 (s, 1H), 2.70 (s, 1H), 1.89-1.88 (d, 2H), 1.79-1.78 (d, 2H) rsc.org | 138.63, 129.35, 128.19, 126.94, 77.55, 77.23, 76.91, 72.72, 64.02, 54.59, 26.08, 24.51 rsc.org |

| 1-(4-Methoxybenzyl)piperidine | DMSO | Not specified | 158.14, 130.41, 129.86, 113.39, 62.34, 54.89, 53.78, 39.72, 39.30, 38.88, 25.59, 24.11 rsc.org |

| 1-(4-Bromobenzyl)piperidine | DMSO | Not specified | 138.13, 130.91, 130.74, 119.73, 61.98, 53.80, 39.93, 39.72, 39.51, 39.30, 39.09, 38.88, 25.56, 23.97 rsc.org |

IR Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by the characteristic absorption bands of the carbonyl groups.

The key vibrational frequencies expected for this compound include:

C=O stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹, corresponding to the two carbonyl groups of the dione (B5365651) functionality. The exact position of these bands can be influenced by the ring strain and electronic effects.

C-N stretching: This vibration typically appears in the region of 1000-1350 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperidine and benzyl methylene groups are expected just below 3000 cm⁻¹.

Aromatic C=C stretching: These bands typically appear in the 1450-1600 cm⁻¹ region.

In studies of related N-benzyl piperidin-4-one derivatives, the presence of the carbonyl group is confirmed by a strong absorption band around 1650 cm⁻¹. researchgate.net

Interactive Data Table: Key IR Absorption Bands for Related Structures

| Functional Group | Characteristic Absorption (cm⁻¹) | Compound Class |

| N-H | ~3250 | Thiourea derivatives of 4-amino-N-benzylpiperidine researchgate.net |

| C=O | ~1650 | Thiourea derivatives of 4-amino-N-benzylpiperidine researchgate.net |

| C=S | ~800 | Thiourea derivatives of 4-amino-N-benzylpiperidine researchgate.net |

| C-N | ~1340 | Thiourea derivatives of 4-amino-N-benzylpiperidine researchgate.net |

Mass Spectrometry (GC-MS, HR-MS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₁₂H₁₃NO₂), the expected monoisotopic mass is 203.0946 g/mol . uni.lu High-resolution mass spectrometry (HR-MS) would be able to confirm this exact mass.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) of this compound would likely involve the following key fragmentation pathways:

Loss of the benzyl group: A prominent fragmentation would be the cleavage of the bond between the nitrogen and the benzylic carbon, leading to the formation of a tropylium ion (C₇H₇⁺) at m/z 91, which is a very stable and common fragment for benzyl-containing compounds.

Fragmentation of the piperidine-dione ring: The piperidine-2,4-dione ring could undergo various fragmentation pathways, including the loss of CO molecules.

Predicted mass spectrometry data for this compound suggests several possible adducts that could be observed in different ionization modes.

Interactive Data Table: Predicted Mass Spectrometry Adducts for this compound uni.lu

| Adduct | m/z |

| [M+H]⁺ | 204.10192 |

| [M+Na]⁺ | 226.08386 |

| [M-H]⁻ | 202.08736 |

| [M+NH₄]⁺ | 221.12846 |

| [M+K]⁺ | 242.05780 |

| [M]⁺ | 203.09409 |

X-ray Diffraction Analysis for Structural Elucidation

In another example, the synthesis and X-ray crystal structure of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, a related five-membered ring dione, showed that the pyrrolidine-2,3-dione ring is nearly planar. scichemj.org The crystal packing of these molecules is often stabilized by a network of intermolecular hydrogen bonds. nih.govscichemj.org

The crystallographic data for such analogs provide a basis for understanding the solid-state conformation and packing of this compound.

Interactive Data Table: Representative Crystallographic Data for N-Benzylpiperidine Analogs

| Compound | Crystal System | Space Group | Key Structural Features |

| N'-(1-benzylpiperidin-4-yl)acetohydrazide nih.gov | Monoclinic | Cc | Four independent molecules in the asymmetric unit; molecules linked by hydrogen bonds. |

| 1-Benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine researchgate.net | Monoclinic | P2₁ | Piperidine ring in a chair conformation. |

| (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione scichemj.org | Triclinic | P-1 | Pyrrolidine-2,3-dione ring is almost planar; molecules linked by C-H···O hydrogen bonds. |

Vibrational Spectral Studies and Quantum Mechanical Correlations

The vibrational spectral analysis of this compound and its analogs is a crucial area of study for understanding their molecular structure, bonding, and conformational properties. Techniques such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are powerful experimental methods to probe the vibrational modes of these molecules. In conjunction with quantum mechanical calculations, particularly Density Functional Theory (DFT), a detailed and accurate assignment of the observed spectral bands can be achieved.

Research Findings

While specific experimental and computational studies dedicated exclusively to this compound are not extensively documented in publicly available literature, a comprehensive understanding can be built by examining research on closely related piperidine derivatives. Studies on various N-substituted and C-substituted piperidin-4-ones and other piperidine analogs provide a solid foundation for predicting and interpreting the vibrational spectra of this compound.

Quantum chemical calculations are instrumental in vibrational spectroscopy for several reasons. They provide the equilibrium geometry of the molecule in the ground state, which is the starting point for frequency calculations. The harmonic vibrational frequencies, infrared intensities, and Raman scattering activities can be computed, which aids in the assignment of the experimental spectra. Furthermore, the Potential Energy Distribution (TED) analysis, derived from these calculations, allows for a quantitative description of the contribution of different internal coordinates to each normal mode of vibration. This is essential for an unambiguous assignment of the vibrational bands.

For piperidine derivatives, DFT methods, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been shown to provide theoretical vibrational frequencies that are in good agreement with experimental data after applying a suitable scaling factor.

Vibrational Band Assignments

The vibrational spectrum of this compound can be understood by considering the characteristic vibrations of its constituent parts: the piperidine-2,4-dione ring and the N-benzyl group.

Piperidine-2,4-dione Ring Vibrations:

C=O Stretching: The two carbonyl groups (at positions 2 and 4) are expected to exhibit strong, characteristic stretching vibrations. The C=O stretching bands are typically observed in the region of 1650-1750 cm⁻¹. The exact positions will be influenced by the electronic environment and potential coupling between the two carbonyl groups. In similar piperidin-4-one structures, the C=O stretching vibration has been reported around 1712 cm⁻¹ researchgate.net.

C-N Stretching: The stretching vibrations of the C-N bonds within the piperidine ring are expected in the 1200-1350 cm⁻¹ range.

CH₂ Vibrations: The methylene groups (CH₂) in the piperidine ring will have several characteristic vibrational modes, including symmetric and asymmetric stretching, scissoring, wagging, twisting, and rocking modes.

Stretching: Asymmetric and symmetric CH₂ stretching vibrations typically appear in the 2900-3000 cm⁻¹ region.

Bending: The scissoring (or bending) vibrations are expected around 1450-1475 cm⁻¹, while wagging and twisting modes are found at lower wavenumbers.

N-Benzyl Group Vibrations:

Aromatic C-H Stretching: The C-H stretching vibrations of the phenyl ring are expected to appear above 3000 cm⁻¹.

Aromatic C=C Stretching: The characteristic C=C stretching vibrations of the phenyl ring typically result in multiple bands in the 1400-1600 cm⁻¹ region.

CH₂ Vibrations: The methylene bridge connecting the phenyl ring to the piperidine nitrogen will also exhibit its own set of stretching and bending vibrations, which will be superimposed on the ring methylene vibrations.

A hypothetical assignment of the major vibrational modes for this compound, based on data from analogous compounds, is presented in the table below.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretching | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretching | 3000-2850 | Medium |

| C=O Asymmetric Stretching | ~1730 | Strong |

| C=O Symmetric Stretching | ~1690 | Strong |

| Aromatic C=C Stretching | 1600-1450 | Medium to Strong |

| CH₂ Scissoring | 1475-1450 | Medium |

| C-N Stretching | 1350-1200 | Medium |

| Aromatic C-H in-plane bending | 1200-1000 | Medium to Weak |

| Aromatic C-H out-of-plane bending | 900-675 | Strong |

Note: The exact wavenumbers and intensities would need to be confirmed through experimental FT-IR and FT-Raman spectroscopy and validated with quantum mechanical calculations specifically for this compound.

The correlation between theoretical and experimental vibrational spectra is typically excellent after scaling the computed frequencies. This combined approach of experimental spectroscopy and quantum mechanical calculations provides a powerful tool for the detailed structural elucidation of this compound and its analogs.

Medicinal Chemistry and Pharmacological Potential of 1 Benzylpiperidine 2,4 Dione Derivatives

Biological Activity Spectrum

Information regarding the broad biological activities of 1-benzylpiperidine-2,4-dione derivatives is not sufficiently documented in peer-reviewed literature to provide a comprehensive overview.

Enzyme Inhibition Studies (e.g., metabolic pathways, steroid hormones)

There is a lack of specific studies investigating the inhibitory effects of this compound derivatives on enzymes involved in metabolic pathways or steroid hormone biosynthesis. Research on other 1-benzylpiperidine derivatives has shown engagement with various enzymes, but this cannot be extrapolated to the 2,4-dione variant without direct experimental evidence.

Anti-Alzheimer's Disease Agents

While the 1-benzylpiperidine moiety is a key pharmacophore in many compounds designed as anti-Alzheimer's agents, specific research on the efficacy of this compound derivatives in this therapeutic area is not currently available. The subsequent subsections detail the specific anti-Alzheimer's mechanisms for which data is lacking.

Acetylcholinesterase (AChE) Inhibition

No published data containing IC50 values or detailed kinetic studies for the inhibition of acetylcholinesterase by this compound derivatives could be located.

Butyrylcholinesterase (BuChE) Inhibition

Similarly, there is no available research detailing the inhibitory activity of this compound derivatives against butyrylcholinesterase.

Anti-Amyloid-beta (Aβ) Aggregation

Scientific literature does not currently contain studies that have evaluated the potential of this compound derivatives to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.

Neuroprotective Effects

There is a lack of experimental data from in vitro or in vivo models that would substantiate any neuroprotective effects of this compound derivatives.

Monoamine Oxidase (MAO) Inhibition

Derivatives of the benzylpiperidine scaffold have been investigated as inhibitors of monoamine oxidases (MAO), enzymes crucial for the metabolism of neurotransmitters. Inhibition of MAO-A and MAO-B is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease.

Research into pyridazinobenzylpiperidine derivatives has identified compounds with significant and selective inhibitory activity against MAO-B. mdpi.comnih.gov In a study of 24 such derivatives, most compounds demonstrated greater inhibition of MAO-B compared to MAO-A. mdpi.comnih.gov Compound S5 , which features a 3-chloro substitution on the phenyl ring, was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and the highest selectivity index (SI) of 19.04 for MAO-B over MAO-A. mdpi.comnih.gov Kinetic studies revealed that compound S5 acts as a competitive and reversible inhibitor of MAO-B, with a Ki value of 0.155 ± 0.050 μM. mdpi.comnih.gov

Similarly, benzylpiperidine-derived hydrazones have been explored as dual inhibitors of both MAO isoforms and acetylcholinesterase (AChE). One compound in this series displayed the strongest inhibition against MAO-A (IC50 = 0.26 ± 0.01 μM) and MAO-B (IC50 = 0.116 ± 0.005 μM). researchgate.net Another related series, phenylpiperazine-thiazolidine-2,4-dione hybrids, also showed potent MAO inhibitory activity. nih.gov Hybrids 4a and 4c were identified as the most potent inhibitors of human MAO-A (hMAO-A), with IC50 values of 0.194 and 0.188 µM, respectively. nih.gov Meanwhile, compound 4g was the most effective against MAO-B, with an IC50 value of 0.330 µM. nih.gov

| Compound | Target | Inhibitory Activity (IC50 / Ki) | Selectivity Index (SI) |

|---|---|---|---|

| Pyridazinobenzylpiperidine S5 | MAO-B | IC50 = 0.203 μM; Ki = 0.155 μM | 19.04 (MAO-B/MAO-A) |

| Pyridazinobenzylpiperidine S16 | MAO-B | IC50 = 0.979 μM; Ki = 0.721 μM | Not Specified |

| Benzylpiperidine-hydrazone 5 | MAO-A | IC50 = 0.26 μM | Not Specified |

| Benzylpiperidine-hydrazone 5 | MAO-B | IC50 = 0.116 μM | Not Specified |

| Phenylpiperazine-thiazolidinedione 4c | MAO-A | IC50 = 0.188 μM; Ki = 3.4 nM | Not Specified |

| Phenylpiperazine-thiazolidinedione 4g | MAO-B | IC50 = 0.330 μM | Not Specified |

Anti-Cancer Activity

Piperidine (B6355638) and its derivatives have demonstrated significant potential as anti-cancer agents by modulating various molecular pathways that lead to the apoptosis of cancer cells. nih.gov For instance, the piperidine derivative 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP ), synthesized from Tamoxifen, was found to inhibit cell proliferation in both estrogen receptor (ER) positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells by causing cell cycle arrest in the G0/G1 phase. nih.gov

In the context of colon cancer, the derivative 2-amino-4-(1-piperidine) pyridine has been shown to inhibit the migration and invasion of DLD-1 and HT29 colon cancer cells. nih.gov Furthermore, a series of novel benzhydrylpiperazine derivatives bearing a Δ2-1,2,3-triazoline structure were synthesized and evaluated for their antiproliferative activity against several human tumor cell lines. researchgate.net Among these, compound 11 was the most potent, inhibiting the proliferation of HL-60 (promyelocytic leukemia), Z138 (mantle cell lymphoma), and DND-41 (T-cell acute lymphoblastic leukemia) cell lines with IC50 values of 16.80, 18.50, and 19.20 µM, respectively. researchgate.net Compound 10 also showed significant activity against these same cell lines. researchgate.net

| Compound | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| Compound 10 | HL-60 | 19.90 µM |

| Compound 10 | Z138 | 18.00 µM |

| Compound 10 | DND-41 | 18.50 µM |

| Compound 11 | HL-60 | 16.80 µM |

| Compound 11 | Z138 | 18.50 µM |

| Compound 11 | DND-41 | 19.20 µM |

| Compound 13 | DND-41 | 19.90 µM |

Analgesic Effects

Benzylpiperidine derivatives have been developed as potent analgesics, often acting as dual ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). This dual activity is a promising strategy for developing safer and more effective pain medications with reduced opioid-related side effects. nih.gov

A study involving 30 newly synthesized benzylpiperidine derivatives identified compound 52 as a particularly effective dual MOR/σ1R ligand. It exhibited high binding affinity for both MOR (Ki = 56.4 nM) and σ1R (Ki = 11.0 nM). nih.gov In vivo testing demonstrated its potent antinociceptive effects across multiple pain models, including the abdominal contraction test (ED50 = 4.04 mg/kg), the carrageenan-induced inflammatory pain model (ED50 = 6.88 mg/kg), the formalin test (ED50 = 13.98 mg/kg), and a chronic pain model induced by complete Freund's adjuvant (ED50 = 7.62 mg/kg). nih.gov Importantly, compound 52 was associated with fewer MOR-related adverse effects, such as constipation and physical dependence, compared to oxycodone. nih.gov

Other research has focused on benzylpiperazine derivatives as selective σ1R antagonists for pain treatment. nih.gov Compound 15 from this series showed very high affinity for the σ1R (Ki = 1.6 nM) and high selectivity over the σ2R. nih.gov It produced dose-dependent antinociceptive and anti-allodynic effects in mouse models of inflammatory and neuropathic pain. nih.gov

Antioxidant Activity

The piperidine scaffold is a valuable nucleus for developing compounds with potent antioxidant properties. scispace.com These agents can scavenge reactive oxygen species (ROS) and mitigate oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders. scispace.comnih.gov

A series of 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives were synthesized and screened for their ability to scavenge free radicals. nih.gov In an Oxygen Radical Absorbance Capacity (ORAC) assay, which measures peroxyl radical scavenging, several derivatives exhibited potent antioxidant properties, with values comparable or superior to standards like ascorbic acid and trolox. nih.gov Benzylpiperidine-derived hydrazones and benzylpiperidine–isatin hybrids have also been noted for their good antioxidant properties. researchgate.net

The antioxidant activity of plant extracts containing related compounds has also been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, which measure the capacity of a sample to scavenge free radicals. mdpi.com In a study of various Hypericum species, the extracts demonstrated strong antioxidant activity, with the lowest IC50 value (indicating highest potency) being 10.45 ± 0.61 μg/mL in the DPPH assay. mdpi.com Additionally, a series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were shown to effectively protect SH-SY5Y cells from H2O2-induced oxidative damage, with compound 9r exhibiting the best antioxidative activity by decreasing ROS production. nih.gov

Hypoglycemic Activity (e.g., PPAR-γ receptor activation by related compounds)

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a key nuclear receptor involved in regulating glucose and lipid metabolism, making it a prime target for anti-diabetic drugs. bohrium.comf1000research.com While not directly 1-benzylpiperidine-2,4-diones, structurally related thiazolidine-2,4-dione derivatives have garnered significant attention for their hypoglycemic effects mediated through PPAR-γ agonism. bohrium.comresearchgate.net

A series of 4-benzyloxy-5-benzylidene-1,3-thiazolidine-2,4-diones were identified as dual PPARα/γ modulators. nih.gov Compounds 1 , 2 , and 3 from this series significantly increased the mRNA expression of both PPARγ and PPARα. nih.gov In vivo studies confirmed their oral activity, showing a decrease in blood glucose concentrations in a hyperglycemic mouse model. nih.gov

Piperine, an alkaloid containing a piperidine ring, has also served as a precursor for novel anti-diabetic agents. nih.gov A study synthesized twenty piperine derivatives, nine of which showed significantly higher antidiabetic activity than the standard drug rosiglitazone. These active derivatives were confirmed to act as PPAR-γ agonists, demonstrating their mechanism of action. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activities of 1-benzylpiperidine derivatives are highly dependent on their structural features. Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for various therapeutic targets. The nature and position of substituents on both the benzyl (B1604629) and piperidine moieties significantly influence potency and selectivity.

For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives targeting sigma receptors, the position of substituents on the phenylacetamide aromatic ring was critical. nih.gov Generally, 3-substituted compounds displayed higher affinity for both sigma-1 and sigma-2 receptors compared to their 2- and 4-substituted counterparts. nih.gov For ligands targeting monoamine oxidases, substitutions on the phenyl ring of pyridazinobenzylpiperidine derivatives were key determinants of activity and selectivity. mdpi.comnih.gov These studies underscore the importance of systematic structural modifications to fine-tune the pharmacological profile of benzylpiperidine-based compounds.

Impact of Substituents on Biological Potency

The specific type and placement of chemical groups on the 1-benzylpiperidine core have a profound impact on biological potency.

For MAO Inhibition: In the pyridazinobenzylpiperidine series, a 3-chloro substituent on the phenyl ring (compound S5 ) conferred the highest potency and selectivity for MAO-B. mdpi.comnih.gov The order of MAO-B inhibition for substituents at the 3-position was found to be -Cl > -OCH3 > -F > -CN > -CH3 > -Br. mdpi.comnih.gov Substitutions at the 2- and 4-positions generally resulted in lower MAO-B inhibition. mdpi.comnih.gov

For Sigma Receptor Affinity: Halogen substitution on the aromatic ring of N-(1-benzylpiperidin-4-yl)phenylacetamides generally increased affinity for sigma-2 receptors while maintaining similar affinity for sigma-1 receptors. nih.gov Conversely, electron-donating groups like -OH, -OMe, or -NH2 led to weak or negligible affinity for sigma-2 receptors. nih.gov The 2-fluoro-substituted analogue exhibited the highest selectivity for sigma-1 receptors. nih.gov

For Acetylcholinesterase (AChE) Inhibition: In a series of benzylpiperidine derivatives designed as AChE inhibitors, the presence of a fluorine atom at the para position of a 2-phenylacetate moiety was found to enhance interaction with key residues at the AChE active site, making it the most potent inhibitor in its series. mdpi.com In another study, the introduction of two bromine substituents on the benzyl ring led to more potent activity than a single substituent. frontiersin.org

Pharmacophore Identification (e.g., N-benzylpiperidine moiety)

The N-benzylpiperidine (N-BP) moiety is a well-established pharmacophore in drug discovery, frequently utilized for its structural flexibility and three-dimensional character. nih.gov This structural motif is instrumental in fine-tuning the efficacy and physicochemical properties of potential drug candidates. nih.gov A key feature of the N-benzylpiperidine pharmacophore is its ability to engage in crucial cation-π interactions with target proteins, which can significantly contribute to binding affinity. nih.gov Furthermore, this moiety serves as a versatile scaffold for optimizing the stereochemical aspects of a molecule, which can influence both potency and toxicity profiles. nih.gov The N-1-benzylpiperidine nucleus has been identified as an absolute requirement for the activity of certain antiviral compounds. ub.edu

Molecular modeling studies of various N-benzylpiperidine derivatives have highlighted the importance of this fragment in ligand-receptor interactions. For instance, in the context of acetylcholinesterase (AChE) inhibition, the N-benzylpiperidine moiety has been observed to interact with key residues within the enzyme's active site, such as Tyr341, Tyr337, and Tyr72, through π-π stacking interactions. mdpi.com This interaction is crucial for the inhibitory activity of these compounds. Similarly, in the context of influenza virus inhibition, a direct π-stacking interaction between the N-benzylpiperidine moiety and specific amino acid residues of the fusion peptide has been identified as a key binding interaction. ub.edu

The essential pharmacophoric features of the N-benzylpiperidine scaffold for various biological targets are summarized in the table below.

| Target | Key Interactions of N-Benzylpiperidine Moiety | Reference |

| Acetylcholinesterase (AChE) | π-π stacking with Tyr341, Tyr337, and Tyr72 | mdpi.com |

| Influenza Virus Hemagglutinin | π-stacking with F9HA2 and Y119HA2; Salt bridge with E120HA2 | ub.edu |

| General Target Proteins | Cation-π interactions | nih.gov |

Molecular Modifications and Hybrid Compounds

The 1-benzylpiperidine scaffold has been extensively used as a template for molecular modifications and the development of hybrid compounds to achieve desired pharmacological profiles. These modifications often involve the introduction of various substituents on both the benzyl and piperidine rings, as well as the fusion of the N-benzylpiperidine core with other pharmacologically active moieties.

One common strategy involves the synthesis of derivatives with substitutions on the benzyl ring. For example, the introduction of halogen substituents at the 3-position of the aromatic ring in certain 1-benzylpiperidine derivatives did not enhance activity towards acetylcholinesterase. mdpi.com In another instance, the creation of benzylpiperidine-derived hydrazones has been explored to develop dual inhibitors of monoamine oxidases (MAOs) and acetylcholinesterase. researchgate.net

Hybrid compounds incorporating the N-benzylpiperidine fragment have also been designed. For example, a new family of 1,2,4-thiadiazolidinone derivatives containing the N-benzylpiperidine moiety has been synthesized and evaluated as acetylcholinesterase inhibitors. nih.gov Another approach has been the development of benzylpiperidine-isatin hybrids as multifunctional agents targeting both MAOs and AChE. researchgate.net The synthesis of novel hybrid heterocycles based on a 1,4-diphenylpiperazine moiety has also been achieved through multicomponent reactions like the Hantzsch and Biginelli reactions. nih.gov

The versatility of the N-benzylpiperidine scaffold is further demonstrated by its incorporation into more complex chemical structures. For instance, N-benzyl 4,4-disubstituted piperidines have been synthesized using the Ugi four-component reaction, allowing for the introduction of diversity at multiple points of the molecule. ub.edu Similarly, functionalized piperidines have been used as a basis for synthesizing novel ligands targeting both acetylcholinesterase and the serotonin transporter. mdpi.com

| Modification Strategy | Resulting Compound Type | Therapeutic Target | Reference |

| Substitution on Benzyl Ring | Halogenated 1-benzylpiperidine derivatives | Acetylcholinesterase | mdpi.com |

| Hydrazone Formation | Benzylpiperidine-derived hydrazones | Monoamine Oxidases, Acetylcholinesterase | researchgate.net |

| Hybridization with Heterocycles | 1,2,4-Thiadiazolidinone derivatives | Acetylcholinesterase | nih.gov |

| Hybridization with Bioactive Moieties | Benzylpiperidine-isatin hybrids | Monoamine Oxidases, Acetylcholinesterase | researchgate.net |

| Multicomponent Reactions | N-benzyl 4,4-disubstituted piperidines | Influenza Virus | ub.edu |

Mechanisms of Action (where elucidated or proposed)

While specific interactions of this compound derivatives with steroid metabolism enzymes are not extensively documented in the reviewed literature, the broader class of benzylpiperidine derivatives has been shown to interact with other crucial enzyme systems. A notable example is the inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. unisi.it The hydrolysis of this endocannabinoid by MAGL produces arachidonic acid, a precursor to pro-inflammatory prostaglandins. unisi.it Certain benzylpiperidine and benzylpiperazine derivatives have been developed as reversible MAGL inhibitors, demonstrating anti-inflammatory and anti-nociceptive potential. unisi.it Molecular modeling of these inhibitors has revealed their binding mode within the MAGL active site. unisi.it

Derivatives of benzylpiperidine have been investigated for their affinity towards various receptors, including kappa-opioid and dopamine D2 receptors.

Kappa-Opioid Receptor: The kappa-opioid receptor (KOR) is a member of the opioid receptor family and is a target for the development of analgesics and treatments for various central nervous system disorders. chemrxiv.orgguidetopharmacology.org While the binding profiles of methadone stereoisomers and morphine show low affinity for the kappa receptor, other specifically designed benzylpiperidine derivatives have been explored as dual µ-opioid receptor (MOR) and σ1 receptor ligands, suggesting the potential for this scaffold to interact with opioid receptor systems. nih.govnih.gov

Dopamine D2 Receptor: The dopamine D2 receptor is a primary target for antipsychotic and antiparkinsonian drugs. nih.gov The N-phenylpiperazine scaffold, which shares structural similarities with N-benzylpiperidine, is a common feature in ligands targeting D2 and D3 receptors. acs.orgmdpi.com Studies on benzyloxypiperidine-based compounds have led to the discovery of potent and selective dopamine D4 receptor antagonists. nih.gov The interaction of arylpiperazines with the D2 receptor binding site has been modeled, highlighting the importance of interactions between the piperazine nitrogen and specific aspartate residues, as well as edge-to-face interactions of the aromatic ring with phenylalanine, tryptophan, and tyrosine residues within the receptor. acs.org

| Receptor | Compound Class | Finding | Reference |

| Kappa-Opioid Receptor | Methadone Stereoisomers, Morphine | Low affinity | nih.gov |

| Dopamine D4 Receptor | Benzyloxypiperidine derivatives | Potent and selective antagonists | nih.gov |

| Dopamine D2/D3 Receptors | N-phenylpiperazine analogs | High affinity and selectivity | acs.orgmdpi.com |

A prominent strategy in the development of benzylpiperidine derivatives has been the pursuit of dual enzyme inhibitors, particularly for neurodegenerative diseases like Alzheimer's disease. This approach aims to address the multifaceted nature of such disorders by targeting multiple pathological pathways simultaneously.

A significant focus has been on the dual inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs). researchgate.net Benzylpiperidine-derived hydrazones and benzylpiperidine-isatin hybrids have been designed and synthesized with the goal of achieving a balanced inhibitory profile against both MAO-A, MAO-B, and AChE. researchgate.net For instance, certain benzylpiperidine-derived hydrazones have demonstrated high potency against AChE, comparable to the standard drug donepezil, along with moderate inhibition of both MAO isoforms. researchgate.net

Another dual-target approach involves the simultaneous inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com While some 1-benzylpiperidine derivatives exhibit moderate inhibitory activity against AChE, others have shown a more interesting polypharmacological profile with good and selective activity against both BuChE and the serotonin transporter (SERT). mdpi.com

The enhancement of cholinergic neurotransmission is a key therapeutic strategy for Alzheimer's disease, primarily achieved through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). nih.gov By inhibiting AChE, the levels of ACh in the synaptic cleft are increased, thereby enhancing cholinergic signaling. nih.gov

Several classes of 1-benzylpiperidine derivatives have been designed and evaluated as AChE inhibitors. mdpi.comnih.gov For example, a series of 1-benzylpiperidine and 1-benzoylpiperidine derivatives were synthesized to act as dual-target inhibitors of AChE and the serotonin transporter. mdpi.com Molecular docking studies of these compounds with human AChE have revealed key interactions, such as π-π stacking between the N-benzylpiperidine moiety and aromatic residues in the enzyme's active site. mdpi.com

Furthermore, hybrid molecules, such as benzylpiperidine-linked 1,3-dimethylbenzimidazolinones, have been developed as potent cholinesterase inhibitors. nih.gov These compounds have been shown to occupy both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, with the benzyl ring of the N-benzylpiperidine moiety interacting with key residues in the CAS. nih.gov

Preclinical and Therapeutic Potential

Lead Compound Identification and Optimization

No publicly available studies were found that identify this compound as a lead compound or describe its subsequent optimization for any therapeutic target.

Potential for Drug Development

Without preclinical data on its biological activity, selectivity, and mechanism of action, the potential for the drug development of this compound cannot be assessed.

Treatment of Neurodegenerative Disorders

While other 1-benzylpiperidine derivatives have been investigated for neurodegenerative disorders, there is no specific research linking this compound to the treatment of these conditions.

Coordination Chemistry and Supramolecular Interactions of 1 Benzylpiperidine 2,4 Dione Analogues

Metal Complexation Studies

The piperidine-2,4-dione scaffold contains potential donor atoms that can coordinate with metal ions, leading to the formation of metal complexes. The study of these complexation reactions provides insights into the ligand's affinity for different metals and the stability of the resulting complexes.

Analogues of 1-benzylpiperidine-2,4-dione have demonstrated a clear tendency to coordinate with various transition metal ions. Potentiometric studies on similar ligands, such as 1-benzyl-4-piperazineglyoxime and 1,2-bis(4-benzylpiperidine)glyoxime, have shown complex formation with Ni²⁺, Cu²⁺, Zn²⁺, and Co²⁺. chem-soc.siresearchgate.net These studies indicate that the nitrogen and oxygen atoms within the piperidine-dione ring system can act as coordination sites.

The coordination of these metal ions typically involves the formation of chelate rings, which enhances the stability of the resulting complexes. The geometry of the complexes can vary depending on the metal ion, its coordination number, and the stoichiometry of the ligand-to-metal ratio. For instance, transition metals with a coordination number of four can adopt either a tetrahedral or a square planar geometry, while a coordination number of six often results in an octahedral arrangement. libretexts.org The N-benzylpiperidine motif is a versatile component in drug discovery, in part due to its ability to engage in crucial interactions with target proteins, which can be influenced by metal coordination. nih.gov

The stability of metal complexes is quantified by their stability constants (or formation constants), which describe the equilibrium for the formation of the complex in solution. Potentiometric titrations are a common method used to determine these constants. For analogues of this compound, stability constants have been calculated for complexes with Ni²⁺, Cu²⁺, Zn²⁺, and Co²⁺. chem-soc.siresearchgate.net

Generally, the stability of transition metal complexes follows the Irving-Williams series, which for divalent metal ions is typically: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. wisdomlib.org This trend is often observed for complexes with nitrogen and oxygen donor ligands. The stability constants provide valuable information about the strength of the metal-ligand interactions and can be used to predict the predominant complex species in a solution under specific conditions.

Table 1: Representative Stability Constants (log β) for Metal Complexes of a 1-Benzylpiperidine Analogue

| Metal Ion | log β (ML) | log β (ML₂) |

| Co(II) | 6.23 | - |

| Ni(II) | 6.26 | - |

| Cu(II) | 6.22 | - |

| Zn(II) | - | - |

Note: Data presented is for illustrative purposes based on findings for analogous compounds and general trends. Specific values for this compound are not available in the cited literature. The stability constant logs for some binary complexes have been observed to follow the trend Cu(II) > Ni(II) > Co(II) > Zn(II). wisdomlib.org

Speciation diagrams, also known as species distribution diagrams, are graphical representations that show the relative concentrations of different metal-ligand species in a solution as a function of pH. These diagrams are constructed using the stability constants of the complexes. For a given metal ion and ligand, the speciation diagram can predict the pH range in which the free metal ion, various protonated forms of the ligand, and different metal-ligand complexes are the dominant species.

For complexes of this compound analogues with transition metals, speciation diagrams would illustrate the formation of complexes like ML, ML₂, and potentially protonated or hydrolyzed species depending on the pH. researchgate.net For example, at low pH, the ligand may be protonated and less available for coordination. As the pH increases, the ligand deprotonates, and complex formation becomes more favorable. The specific pH at which each complex species predominates is determined by its stability constant.

Supramolecular Assembly and Non-Covalent Interactions

Beyond coordination chemistry, this compound and its analogues can participate in various non-covalent interactions, leading to the formation of supramolecular assemblies. These interactions are fundamental in crystal engineering and in the molecular recognition processes in biological systems.

The this compound molecule contains hydrogen bond acceptors in the form of the two carbonyl oxygen atoms. In the absence of a hydrogen bond donor on the piperidine (B6355638) ring nitrogen (due to the benzyl (B1604629) substitution), these carbonyl groups can form hydrogen bonds with suitable donor molecules, such as water or other protic solvents. In the solid state, intermolecular hydrogen bonds, such as C-H···O interactions, can play a significant role in the crystal packing. researchgate.netnih.gov The crystal structures of related heterocyclic compounds like piperazine and morpholine are characterized by chains and sheets formed through N-H···N hydrogen bonds. ed.ac.uk While the N-H donor is absent in this compound, the principle of hydrogen-bonded networks remains relevant for its potential co-crystals.

The presence of the aromatic benzyl group in this compound makes it a candidate for engaging in cation-π and π-π interactions.

Cation-π Interactions: This is a non-covalent interaction between a cation and the electron-rich face of a π-system. The N-benzylpiperidine motif is known to provide crucial cation-π interactions with target proteins in drug discovery. nih.gov This interaction involves the attraction between a positive charge and the quadrupole moment of the aromatic ring. In the context of metal complexes, if the complex carries a positive charge, an intramolecular or intermolecular cation-π interaction could occur between the metal center or a positively charged part of the complex and the benzyl group of another ligand molecule. These interactions are significant in biological recognition and can contribute substantially to binding affinities. rsc.org

π-π Interactions: These interactions occur between aromatic rings and are important in the stabilization of protein structures and in the packing of molecules in crystals. They can be categorized as face-to-face (stacked) or edge-to-face (T-shaped). The benzyl group of this compound can participate in π-π stacking interactions with other aromatic moieties, including other benzyl groups in adjacent molecules. researchgate.netnih.gov These interactions are driven by a combination of electrostatic and dispersion forces and are crucial in the formation of ordered supramolecular structures.

Applications in Catalysis

Catalytic Activity in Carbon-Carbon Coupling Reactions (e.g., Suzuki-Miyaura)

Following a comprehensive review of scientific literature, there is no documented evidence of this compound or its direct analogues being utilized as catalysts or ligands in carbon-carbon coupling reactions, including the Suzuki-Miyaura reaction. Research to date has not explored the potential catalytic applications of this specific compound in this context. Therefore, no detailed research findings or data tables on its catalytic activity can be provided.

Q & A

Q. Q: What are the standard synthetic routes for 1-Benzylpiperidine-2,4-dione, and how is structural purity validated?

A: The compound is typically synthesized via multi-step procedures, starting with benzylation of piperidine derivatives followed by oxidation or functionalization. For example, benzyl chloride may react with piperidine to form intermediates, which are further modified to introduce dione groups . Structural validation relies on NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks, while elemental analysis ensures stoichiometric consistency (e.g., C, H, N percentages within ±0.4% of theoretical values) . High-performance liquid chromatography (HPLC) with retention time matching and peak area analysis is used to assess purity (>95% is typical for research-grade material) .

Structural Confirmation Techniques

Q. Q: How can researchers resolve discrepancies in NMR spectral data for this compound derivatives?

A: Discrepancies often arise from conformational isomerism or solvent effects. To mitigate this:

- Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals and verify connectivity .

- Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .

- Cross-validate with mass spectrometry (ESI-MS or HRMS) to confirm molecular ion peaks and fragmentation patterns .

Advanced Biological Activity

Q. Q: What methodologies are employed to evaluate the enzyme inhibition potential of this compound derivatives?

A: Key approaches include:

- Enzyme kinetics assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) to quantify inhibition potency .

- Molecular docking simulations : Predict binding modes with target enzymes (e.g., using AutoDock Vina) to identify critical interactions, such as hydrogen bonding with the dione moiety or π-π stacking with benzyl groups .

- Covalent binding studies : Utilize hydrazine-specific probes or mass spectrometry to detect adduct formation in enzymes with nucleophilic active sites .

Experimental Design for Derivatives

Q. Q: How can factorial design optimize reaction conditions for synthesizing novel this compound analogs?

A: A two-level factorial design is effective for screening variables (e.g., temperature, catalyst loading, solvent polarity). For example:

- Factors : Reaction time (6–12 hrs), temperature (60–100°C), and molar ratio (1:1.2–1:3).

- Response variables : Yield (%) and purity (HPLC area %).

- Statistical analysis (ANOVA) identifies significant factors, enabling optimized conditions (e.g., 8 hrs, 80°C, 1:2.5 ratio achieving 73–84% yield in reported analogs) .

Addressing Data Contradictions

Q. Q: How should researchers interpret conflicting reports on the biological activity of this compound derivatives?

A: Contradictions often stem from:

- Structural variability : Substituent positioning (e.g., para vs. meta on the benzyl ring) drastically alters receptor binding. For example, fluorination at specific positions enhances metabolic stability but may reduce solubility .

- Assay conditions : Variations in pH, co-solvents (e.g., DMSO concentration), or cell lines can skew IC₅₀ values. Standardizing protocols (e.g., CLSI guidelines) and reporting full experimental details are critical .

- Off-target effects : Use selectivity profiling (e.g., kinase panels) to distinguish primary targets from secondary interactions .

Safety and Handling Protocols

Q. Q: What are the best practices for safely handling this compound in laboratory settings?

A: Key precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps due to potential vapor release .

- First aid : Immediate flushing with water for eye exposure (15+ mins) and soap wash for skin contact .

- Waste disposal : Classify as hazardous organic waste and incinerate via certified facilities .

Computational Modeling

Q. Q: How can computational tools predict the reactivity of this compound in novel synthetic pathways?

A:

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

- Retrosynthetic software (e.g., Chematica): Propose viable routes by analyzing bond dissociation energies and functional group compatibility .

- Reaction kinetics modeling : Use COMSOL Multiphysics to simulate heat/mass transfer effects in scaled-up reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.